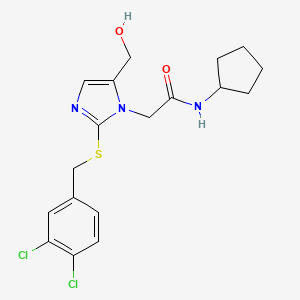
N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21Cl2N3O2S and its molecular weight is 414.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈Cl₂N₄OS
- Molecular Weight : 396.38 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Modulation of Signaling Pathways : It may influence various signaling pathways, particularly those related to inflammation and cell proliferation.
Antitumor Activity
Several studies have highlighted the antitumor properties of imidazole derivatives, including the compound . For instance:
- Case Study : A study demonstrated that similar imidazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess antitumor activity .
Antimicrobial Properties
The compound has shown promise in antimicrobial assays:
- Research Findings : In vitro studies indicate that derivatives with similar structures exhibit effective antibacterial and antifungal activities. This raises the possibility that this compound could be explored for its antimicrobial potential .
Table 1: Summary of Biological Activities
Future Research Directions
Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide. For instance, derivatives of acetamides have shown significant in vitro activity against various bacterial strains. A study demonstrated that certain 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications similar to those in N-cyclopentyl derivatives could enhance activity against microbial pathogens .
Anticancer Properties
This compound's potential as an anticancer agent has been investigated through structure-activity relationship studies. The compound's imidazole core is known for its ability to interact with biological targets involved in cancer progression. For example, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition .
Case Study: In Vitro Evaluation
A notable case study involved a series of imidazole derivatives that were tested against human tumor cells. The results indicated that these compounds exhibited high levels of antimitotic activity, with mean GI50 values indicating effective inhibition of cell proliferation . Such findings underscore the importance of exploring N-cyclopentyl derivatives for further anticancer development.
Antitubercular Activity
The compound's structural analogs have also been assessed for antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives possess inhibitory effects on key mycobacterial enzymes, which are crucial for the survival and replication of the bacteria. Compounds that demonstrated efficacy in these assays were further evaluated in vivo using mouse models, confirming their potential as therapeutic agents against tuberculosis .
Structure and Mechanism Insights
The mechanism of action for N-cyclopentyl derivatives often involves the disruption of critical biological pathways within target organisms. For example, the inhibition of vital enzymes such as isocitrate lyase and pantothenate synthetase has been observed in related compounds, providing insights into how these agents can effectively combat bacterial and fungal infections .
Data Table: Summary of Research Findings
特性
IUPAC Name |
N-cyclopentyl-2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2S/c19-15-6-5-12(7-16(15)20)11-26-18-21-8-14(10-24)23(18)9-17(25)22-13-3-1-2-4-13/h5-8,13,24H,1-4,9-11H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZCCOWWMGXLOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC(=C(C=C3)Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













